2-(2-Phenylethyl)morpholine
Overview
Description
2-(2-Phenylethyl)morpholine is a morpholine derivative that has garnered significant attention in medicinal chemistry due to its wide range of biological activities and its role as a privileged scaffold in drug design. This compound is used to prepare 2,4-disubstituted morpholines that bind at human D4 dopamine receptors .
Mechanism of Action
Target of Action
Morpholine derivatives have been widely employed to enhance the potency of numerous bioactive molecules .
Mode of Action
Morpholine-modified agents have been shown to exhibit multiple antibacterial mechanisms, suggesting a potential multitarget mechanism .
Biochemical Pathways
Morpholine-bearing arylsquaramides have been identified as small-molecule lysosomal ph modulators, suggesting that they may influence cellular processes through the modulation of lysosomal ph .
Result of Action
Morpholine-modified agents have been shown to possess excellent bactericidal efficacy and can overcome bacterial resistance .
Action Environment
It is known that environmental stressors, such as salinity, can induce the production of related compounds, such as 2-(2-phenylethyl)chromones, in certain plant species .
Biochemical Analysis
Biochemical Properties
2-(2-Phenylethyl)morpholine plays a significant role in biochemical reactions, particularly in the context of its interaction with human D4 dopamine receptors. It is used to prepare 2,4-disubstituted morpholines, which have shown binding affinity towards these receptors. The compound interacts with enzymes such as legumain and cholinesterases, exhibiting moderate to high affinity . These interactions are crucial for its biochemical activity and therapeutic potential.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with human D4 dopamine receptors suggests its potential impact on neurotransmission and related cellular functions. Additionally, its inhibitory effects on enzymes like legumain and cholinesterases indicate its role in modulating cellular processes related to these enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to human D4 dopamine receptors, influencing neurotransmission. It also inhibits enzymes such as legumain and cholinesterases, which play roles in various biochemical pathways . These interactions at the molecular level contribute to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its biochemical activity over extended periods, although specific details on its stability and degradation are limited . Long-term effects on cellular function have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects. Studies have shown that the compound’s interaction with human D4 dopamine receptors and enzymes like legumain and cholinesterases is dose-dependent . Threshold effects and toxicities at high doses have been observed, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s role in the Shikimate pathway and its impact on metabolic flux and metabolite levels have been studied . These interactions are crucial for its biochemical activity and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions . Understanding its transport and distribution is essential for optimizing its therapeutic applications.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These factors influence its biochemical activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylethyl)morpholine typically involves the reaction of morpholine with 2-phenylethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Phenylethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: N-alkylated derivatives.
Scientific Research Applications
2-(2-Phenylethyl)morpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand for dopamine receptors.
Medicine: Explored for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Comparison with Similar Compounds
2-(2-Phenylethyl)morpholine can be compared with other morpholine derivatives such as:
Morpholine: A simpler structure with similar chemical properties but lacks the phenylethyl group.
2-(Morpholinomethyl)acrylonitrile: Contains a nitrile group, offering different reactivity and applications.
N-Phenylmorpholine: Features a phenyl group directly attached to the nitrogen, affecting its binding affinity and biological activity
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-(2-phenylethyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,12-13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIWKJLQPACJEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58039-64-8 | |
Record name | 2-(2-phenylethyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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